4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4S/c27-21-6-2-1-4-19(21)16-29-22-11-13-35-23(22)25(32)30(26(29)33)15-17-7-9-18(10-8-17)24(31)28-14-20-5-3-12-34-20/h1-6,11-13,17-18H,7-10,14-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLGIISTUKDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thienopyrimidine core with various substituents that may influence its biological activity. The presence of a fluorobenzyl group and a furan moiety suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Studies indicate that compounds with similar thienopyrimidine structures exhibit significant anticancer properties. For instance, thienopyrimidines have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis.
Case Study:
A study on related thienopyrimidine derivatives demonstrated IC50 values ranging from 0.5 to 10 µM against various cancer cell lines (e.g., MCF-7, A549) . The compound's mechanism involves the inhibition of tumor growth through apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
Compounds derived from thienopyrimidine frameworks have also shown promising antimicrobial activity. The incorporation of furan and cyclohexane moieties may enhance their interaction with microbial targets.
Research Findings:
In vitro studies reported that similar compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
3. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes implicated in disease pathways. For example, thienopyrimidines are known to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy.
Mechanism of Action:
The proposed mechanism involves binding to the active site of DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting nucleotide synthesis essential for DNA replication .
Data Tables
Scientific Research Applications
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H22FN3O4S
- Molecular Weight : Approximately 405.46 g/mol
- Key Functional Groups :
- Thieno[3,2-d]pyrimidine core
- Cyclohexanecarboxamide moiety
- Furan ring
These structural features contribute to the compound's biological activity and interaction with various molecular targets.
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following are key areas of biological activity associated with this compound:
Anticancer Properties
Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance:
- A study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- The compound's ability to target specific signaling pathways associated with tumor growth could position it as a candidate for further anticancer drug development.
Antimicrobial Activity
Similar compounds have exhibited antimicrobial properties against a range of pathogens. Research findings suggest:
- The potential for this compound to inhibit bacterial growth, particularly against resistant strains.
- Structure-activity relationship studies indicate that modifications in the thieno[3,2-d]pyrimidine core can enhance antimicrobial efficacy.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in disease pathways:
- Preliminary studies suggest that it could inhibit enzymes related to cancer progression and bacterial virulence.
- The thieno[3,2-d]pyrimidine scaffold is known for its ability to interact with enzyme active sites effectively.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions that construct the heterocyclic structure.
- Introduction of Functional Groups : Specific reactions are employed to attach the furan and cyclohexanecarboxamide moieties.
- Final Coupling Reactions : These reactions finalize the structure by linking all components together.
Detailed reaction schemes are necessary for replicating this synthesis in laboratory settings.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study on a related thieno[3,2-d]pyrimidine derivative demonstrated significant tumor growth inhibition in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens including resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidinone core differs from ’s benzisoxazole and ’s pyrazolo-pyrimidin. Thienopyrimidinones are electron-deficient, favoring interactions with ATP-binding pockets in kinases .
Substituent Effects: The 2-fluorobenzyl group in the target compound contrasts with ’s 3-fluorophenyl and ’s 4-chlorophenyl. Fluorine’s electronegativity improves membrane permeability, while chlorine in may enhance steric bulk .
Functional Groups :
- The target’s cyclohexanecarboxamide provides conformational flexibility compared to ’s rigid trifluoromethyl benzamide.
- ’s sulfonamide group (absent in the target) is associated with antibacterial activity but may increase renal toxicity risks .
Research Findings
- Synthetic Routes : The spiro compounds in are synthesized via acetic acid/sodium acetate reflux, a method adaptable to the target compound’s cyclohexane moiety .
- Fluorine Impact : Fluorinated analogs (Target, ) show enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like GNF-7 .
- Heterocyclic Diversity : Furan (Target) vs. pyridine () substituents alter electronic profiles; furans may reduce metabolic oxidation compared to pyridines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
